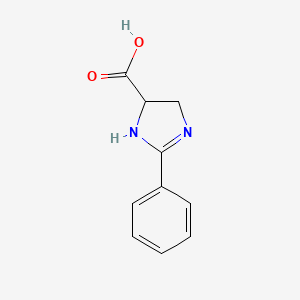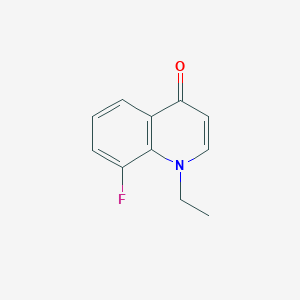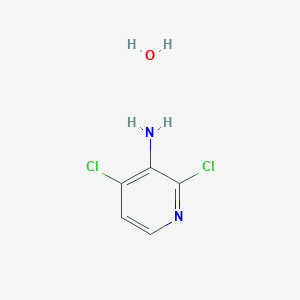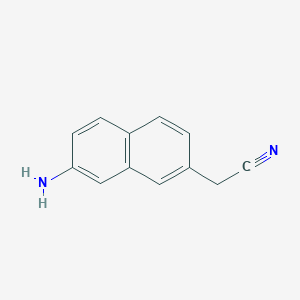![molecular formula C9H14O4 B11908520 6,9-Dioxaspiro[4.5]decane-10-carboxylic acid](/img/structure/B11908520.png)
6,9-Dioxaspiro[4.5]decane-10-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,9-Dioxaspiro[4.5]decane-10-carboxylic acid is a chemical compound with the molecular formula C₉H₁₄O₄ and a molecular weight of 186.2 g/mol . This compound is characterized by a spirocyclic structure, which includes a dioxaspirodecane ring fused with a carboxylic acid group. It is primarily used in research and development settings, particularly in the fields of organic chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,9-Dioxaspiro[4.5]decane-10-carboxylic acid typically involves the radical rearrangement of 2’,3’-epoxy-4’-iodobutyl glycosides . This process is facilitated by the use of free radical chemistry, which allows for the formation of the spirocyclic structure. The reaction conditions often include the use of photoexcited monoketones, α-diketones, furanones, and succinimides via a Norrish type II–Yang cyclization process .
Industrial Production Methods: These suppliers often provide high-quality reference standards to ensure accurate results in pharmaceutical testing and other applications .
Chemical Reactions Analysis
Types of Reactions: 6,9-Dioxaspiro[4.5]decane-10-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines and alcohols .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or alkanes .
Scientific Research Applications
6,9-Dioxaspiro[4.5]decane-10-carboxylic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential therapeutic properties and its role in drug development . Additionally, the compound is used in industrial applications, particularly in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 6,9-Dioxaspiro[4.5]decane-10-carboxylic acid involves its interaction with specific molecular targets and pathways within biological systems . The compound’s spirocyclic structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects . detailed studies on its exact mechanism of action are still ongoing .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 6,9-Dioxaspiro[4.5]decane-10-carboxylic acid include 1,4-Dioxaspiro[4.5]decane-6-carboxylic acid and other spirocyclic dioxaspiro compounds .
Uniqueness: What sets this compound apart from these similar compounds is its specific spirocyclic structure and the presence of a carboxylic acid group at the 10th position . This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H14O4 |
|---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
6,9-dioxaspiro[4.5]decane-10-carboxylic acid |
InChI |
InChI=1S/C9H14O4/c10-8(11)7-9(3-1-2-4-9)13-6-5-12-7/h7H,1-6H2,(H,10,11) |
InChI Key |
XVPFGLAHVANKJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C(OCCO2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B11908441.png)







![N-[(2-Methyl-1-benzothiophen-3-yl)methylidene]hydroxylamine](/img/structure/B11908491.png)


![1-Ethyl-3,6-dimethyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B11908516.png)


